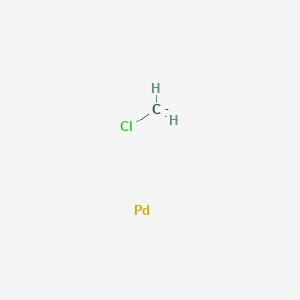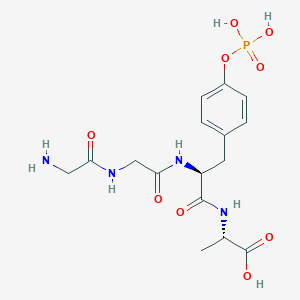acetate CAS No. 143673-46-5](/img/structure/B12557345.png)
Trimethylsilyl [(diethoxyphosphanyl)sulfanyl](trimethylsilyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is a complex organosilicon compound that features both trimethylsilyl and diethoxyphosphanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate typically involves the reaction of trimethylsilyl chloride with diethoxyphosphanyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl groups provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The diethoxyphosphanyl group can participate in coordination chemistry, forming stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl acetate: Similar in having the trimethylsilyl group but lacks the diethoxyphosphanyl group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of various trimethylsilyl compounds.
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with different reactivity due to the presence of the trifluoromethanesulfonate group.
Uniqueness
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is unique due to the combination of trimethylsilyl and diethoxyphosphanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
143673-46-5 |
|---|---|
Formule moléculaire |
C12H29O4PSSi2 |
Poids moléculaire |
356.57 g/mol |
Nom IUPAC |
trimethylsilyl 2-diethoxyphosphanylsulfanyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C12H29O4PSSi2/c1-9-14-17(15-10-2)18-12(19(3,4)5)11(13)16-20(6,7)8/h12H,9-10H2,1-8H3 |
Clé InChI |
QFTVSXADUYIYOV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)SC(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)



![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
